molecular formula C27H27N5O4S B11672671 2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2,3,4-trimethoxyphenyl)methylidene]acetohydrazide

2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2,3,4-trimethoxyphenyl)methylidene]acetohydrazide

Cat. No.: B11672671
M. Wt: 517.6 g/mol
InChI Key: MZAZUODASKRHDL-LQKURTRISA-N
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Description

2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(2,3,4-trimethoxyphenyl)methylidene]acetohydrazide is a complex organic compound that belongs to the class of triazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(2,3,4-trimethoxyphenyl)methylidene]acetohydrazide typically involves multiple steps. The process begins with the formation of the triazole ring, followed by the introduction of the sulfanyl group and the acetohydrazide moiety. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product’s purity and yield.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(2,3,4-trimethoxyphenyl)methylidene]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazole ring or the sulfanyl group.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the triazole ring or the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce different functional groups to the aromatic rings or the triazole ring.

Scientific Research Applications

2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(2,3,4-trimethoxyphenyl)methylidene]acetohydrazide has several scientific research applications:

    Chemistry: The compound is studied for its unique chemical properties and potential as a building block for more complex molecules.

    Biology: Research explores its interactions with biological molecules and potential as a biochemical probe.

    Medicine: The compound’s biological activity makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.

    Industry: Its chemical stability and reactivity make it useful in various industrial applications, including materials science and chemical manufacturing.

Mechanism of Action

The mechanism of action of 2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(2,3,4-trimethoxyphenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The triazole ring and sulfanyl group play crucial roles in these interactions, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(2,4-dihydroxyphenyl)methylidene]acetohydrazide
  • 2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(4-methylphenyl)methylidene]acetohydrazide
  • 2-{[4,5-bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(3-methyl-2-thienyl)methylidene]acetohydrazide

Uniqueness

What sets 2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(2,3,4-trimethoxyphenyl)methylidene]acetohydrazide apart is its specific combination of functional groups, which confer unique chemical and biological properties. The presence of the trimethoxyphenyl group, in particular, may enhance its interactions with certain biological targets, making it a valuable compound for further research and development.

Properties

Molecular Formula

C27H27N5O4S

Molecular Weight

517.6 g/mol

IUPAC Name

2-[[4-(4-methylphenyl)-5-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(2,3,4-trimethoxyphenyl)methylideneamino]acetamide

InChI

InChI=1S/C27H27N5O4S/c1-18-10-13-21(14-11-18)32-26(19-8-6-5-7-9-19)30-31-27(32)37-17-23(33)29-28-16-20-12-15-22(34-2)25(36-4)24(20)35-3/h5-16H,17H2,1-4H3,(H,29,33)/b28-16+

InChI Key

MZAZUODASKRHDL-LQKURTRISA-N

Isomeric SMILES

CC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)N/N=C/C3=C(C(=C(C=C3)OC)OC)OC)C4=CC=CC=C4

Canonical SMILES

CC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NN=CC3=C(C(=C(C=C3)OC)OC)OC)C4=CC=CC=C4

Origin of Product

United States

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